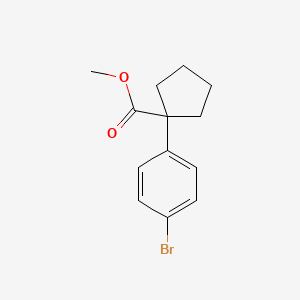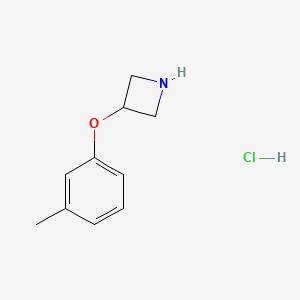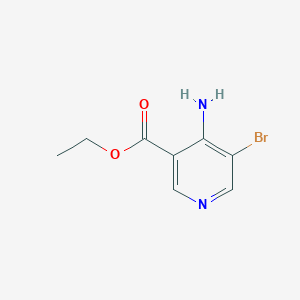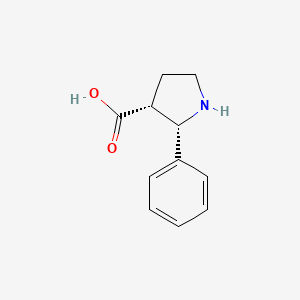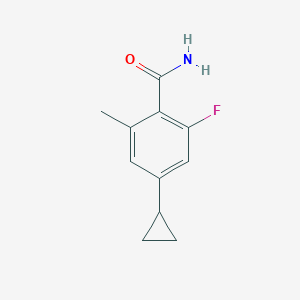![molecular formula C6H5F3OS B3027255 [5-(Trifluoromethyl)thien-2-YL]methanol CAS No. 1260670-71-0](/img/structure/B3027255.png)
[5-(Trifluoromethyl)thien-2-YL]methanol
Descripción general
Descripción
“[5-(Trifluoromethyl)thien-2-YL]methanol” is a chemical compound with the molecular formula C6H5F3OS . It has a molecular weight of 182.16 g/mol .
Molecular Structure Analysis
The molecular structure of “[5-(Trifluoromethyl)thien-2-YL]methanol” consists of a thiophene ring with a trifluoromethyl group at the 5-position and a methanol group at the 2-position .Physical And Chemical Properties Analysis
“[5-(Trifluoromethyl)thien-2-YL]methanol” is a colorless to yellow to brown sticky oil to semi-solid or liquid . It has a molecular weight of 182.16 g/mol and a density of 1.442±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Polymer Science Applications
"[5-(Trifluoromethyl)thien-2-yl]methanol" and related compounds have been utilized in the synthesis of novel polymeric materials. For instance, di(thien-2-yl) methanol and its derivatives have been used to produce quinoidal polymers, which exhibit unique electronic properties due to their π-conjugated thiophene systems. These polymers are significant for their solubility and processability, comparable to other poly(di(thien-2-yl) methane) materials synthesized through oxidative polymerization methods (Hoffmann et al., 2000).
Organic Synthesis and Medicinal Chemistry
Research has also explored the application of trifluoromethylated thien-2-yl methanols in synthesizing complex organic molecules. For example, α-trifluoromethyl-(indol-3-yl)methanols have been employed as trifluoromethylated C3 1,3-dipoles in formal [3+2] cycloaddition reactions. This approach facilitates the construction of five-membered carbocycles, particularly in the synthesis of 1-trifluoromethylated cyclopenta[b]indole alkaloids, demonstrating the compound's versatility in accessing fluorinated organic structures (Dong et al., 2014).
Photochemistry and Material Science
Significant applications in photochemistry have been identified, where compounds like diarylethenes containing [5-(trifluoromethyl)thien-2-yl] units exhibit photoswitching behavior. This characteristic is particularly useful for developing materials that can change their properties (e.g., color, conductivity) in response to light, which has implications for optical storage and photonic devices (Kobatake et al., 2011).
Advanced Materials and Green Chemistry
Additionally, the conversion of [5-(hydroxymethyl)furfural (HMF)] to derivatives, such as (5-alkyl- and 5-arylaminomethyl-furan-2-yl)methanol, showcases the use of [5-(Trifluoromethyl)thien-2-yl]methanol related compounds in producing renewable chemical building blocks. This method highlights an innovative approach to utilizing biomass-derived compounds for generating valuable chemical intermediates, which is crucial for sustainable and green chemistry practices (Cukalovic & Stevens, 2010).
Safety and Hazards
Propiedades
IUPAC Name |
[5-(trifluoromethyl)thiophen-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3OS/c7-6(8,9)5-2-1-4(3-10)11-5/h1-2,10H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNKKSJCGPMIIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801281100 | |
| Record name | 5-(Trifluoromethyl)-2-thiophenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801281100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260670-71-0 | |
| Record name | 5-(Trifluoromethyl)-2-thiophenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260670-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Trifluoromethyl)-2-thiophenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801281100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 3-amino-5-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B3027176.png)

![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid](/img/structure/B3027179.png)
